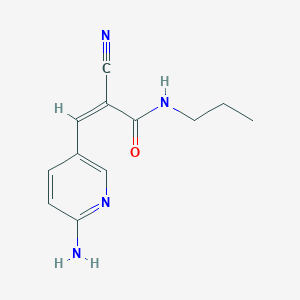
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide, also known as AZD6738, is a small molecule inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway and plays a critical role in maintaining genomic stability. Inhibition of ATR has been shown to sensitize cancer cells to DNA-damaging agents, making AZD6738 a promising candidate for cancer therapy.
Mecanismo De Acción
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide inhibits the activity of ATR, a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage and plays a critical role in repairing damaged DNA and preventing the accumulation of mutations. Inhibition of ATR prevents the repair of DNA damage, leading to increased cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to enhance the anti-tumor immune response by increasing the activation of T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of ATR, making it a valuable tool for studying the DNA damage response pathway. However, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has some limitations as well. It is not suitable for long-term studies as it can induce DNA damage and cell death. In addition, it has poor solubility and bioavailability, making it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research involving (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide. One area of interest is the development of combination therapies involving (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide and other DNA-damaging agents. Another area of interest is the development of more potent and selective ATR inhibitors with improved pharmacokinetic properties. Finally, there is interest in studying the role of ATR in other biological processes, such as the regulation of the immune response.
Métodos De Síntesis
The synthesis of (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide involves a multi-step process starting from commercially available starting materials. The key step involves the coupling of 6-aminopyridine-3-carboxylic acid with propargylamine to form the propargylamide intermediate. This intermediate is then subjected to a series of reactions to form the final product, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been extensively studied in preclinical models of cancer. Studies have shown that (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy, leading to increased cell death. In addition, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to enhance the anti-tumor activity of other cancer therapies, including PARP inhibitors.
Propiedades
IUPAC Name |
(Z)-3-(6-aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-5-15-12(17)10(7-13)6-9-3-4-11(14)16-8-9/h3-4,6,8H,2,5H2,1H3,(H2,14,16)(H,15,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKMAHGZMXPNQ-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CN=C(C=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CN=C(C=C1)N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

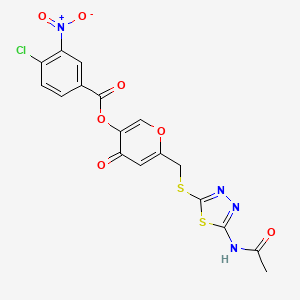

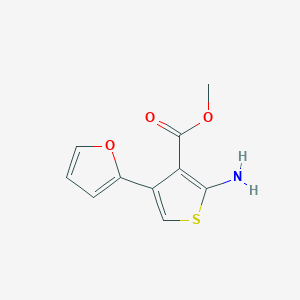
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)
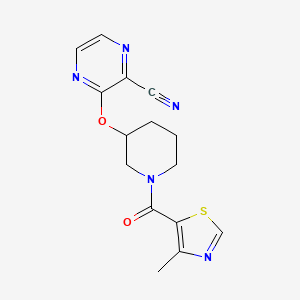
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)
![1-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2976500.png)

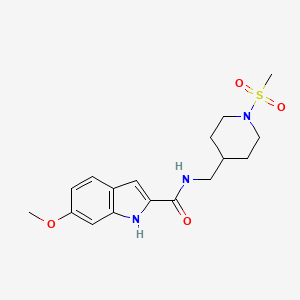

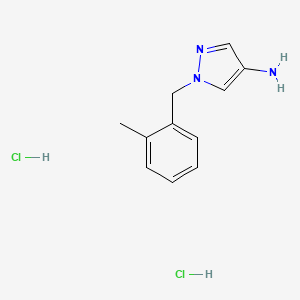
![2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2976507.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2976512.png)